molecular formula C10H20N2O3 B12646847 N2-(1-Oxobutyl)-L-lysine CAS No. 75383-79-8

N2-(1-Oxobutyl)-L-lysine

Cat. No.: B12646847
CAS No.: 75383-79-8
M. Wt: 216.28 g/mol
InChI Key: VAWJDJJVJBQDHP-QMMMGPOBSA-N
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Description

N2-(1-Oxobutyl)-L-lysine is a derivative of the amino acid lysine, where the amino group at the second position is substituted with a 1-oxobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(1-Oxobutyl)-L-lysine typically involves the reaction of L-lysine with butyric anhydride or butyric acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the N2-(1-oxobutyl) derivative. The reaction conditions often include:

    Temperature: Typically around 50-100°C.

    Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid.

    Solvents: Common solvents include water, ethanol, or other polar solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The process may also include steps for purification, such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N2-(1-Oxobutyl)-L-lysine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxo derivatives, while reduction may produce N2-(1-hydroxybutyl)-L-lysine.

Scientific Research Applications

N2-(1-Oxobutyl)-L-lysine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in protein modification and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-(1-Oxobutyl)-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by modifying the active sites of enzymes, thereby altering their activity. The pathways involved can include:

    Enzyme Inhibition: Binding to enzyme active sites and preventing substrate access.

    Signal Transduction: Modulating signaling pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    N2-(1-Oxobutyl)-L-arginine: Similar structure but with an arginine backbone.

    N2-(1-Oxobutyl)-L-methionine: Contains a methionine backbone instead of lysine.

Uniqueness

N2-(1-Oxobutyl)-L-lysine is unique due to its specific interaction with lysine-specific enzymes and its potential for selective modification of lysine residues in proteins. This makes it a valuable tool in biochemical research and potential therapeutic applications.

Properties

CAS No.

75383-79-8

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

(2S)-6-amino-2-(butanoylamino)hexanoic acid

InChI

InChI=1S/C10H20N2O3/c1-2-5-9(13)12-8(10(14)15)6-3-4-7-11/h8H,2-7,11H2,1H3,(H,12,13)(H,14,15)/t8-/m0/s1

InChI Key

VAWJDJJVJBQDHP-QMMMGPOBSA-N

Isomeric SMILES

CCCC(=O)N[C@@H](CCCCN)C(=O)O

Canonical SMILES

CCCC(=O)NC(CCCCN)C(=O)O

Origin of Product

United States

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